molecular formula C25H27N5O4S B2915953 N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 932284-68-9

N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2915953
CAS RN: 932284-68-9
M. Wt: 493.58
InChI Key: BHWQHPPOHJHYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H27N5O4S and its molecular weight is 493.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has delved into the design, synthesis, and evaluation of certain derivatives of the compound for their in vitro cytotoxic activity. For instance, derivatives have been synthesized with different aryloxy groups attached to the pyrimidine ring, showing appreciable cancer cell growth inhibition against various cancer cell lines. This indicates the potential of these compounds in the development of new anticancer agents (Al-Sanea et al., 2020).

Coordination Complexes and Antioxidant Activity

Studies have also been conducted on pyrazole-acetamide derivatives to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized and analyzed for their structural features and antioxidant activities. The investigation revealed significant antioxidant activity, highlighting the compound's utility in developing antioxidant agents (Chkirate et al., 2019).

Anti-Inflammatory and Analgesic Agents

Further research has led to the synthesis of novel derivatives derived from natural products, which were evaluated for their analgesic and anti-inflammatory activities. Some derivatives exhibited high inhibitory activity on selective enzymes, suggesting their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Heterocyclic Synthesis

The compound and its derivatives have been utilized in heterocyclic synthesis, leading to the development of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These synthetic approaches have contributed to the expansion of heterocyclic chemistry and its applications in material science and pharmacology (Mohareb et al., 2004).

Antitumor Evaluation

Novel synthesis pathways have been explored to derive heterocyclic compounds from the compound, demonstrating significant antitumor activities. These studies have paved the way for the development of new chemotherapeutic agents based on the structural framework of the compound (Shams et al., 2010).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-4-29-15-21-23(28-29)24(32)30(14-17-6-10-19(33-3)11-7-17)25(27-21)35-16-22(31)26-18-8-12-20(13-9-18)34-5-2/h6-13,15H,4-5,14,16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWQHPPOHJHYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OCC)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

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